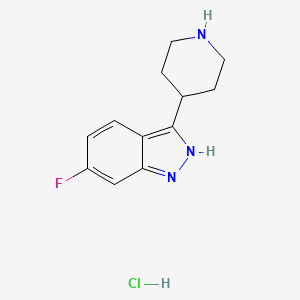

6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride is a fluorinated heterocyclic compound. It contains an indazole ring, a piperidine ring, and a fluorine substituent. This compound is primarily used in medicinal chemistry and drug discovery due to its unique structural properties and potential biological activities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions. The reaction is facilitated by various halogen derivatives, resulting in the formation of the target compound with yields ranging from 55% to 92% .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using efficient and straightforward synthetic routes. The process includes the conversion of ketone to oxime, followed by cyclization in a basic medium to afford the desired indazole derivative .

化学反应分析

Types of Reactions

6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly with halogen derivatives, to form substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride for oxime formation, and various halogen derivatives for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be further utilized in medicinal chemistry and drug development .

科学研究应用

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmacological agent. Research indicates that derivatives of indazole, including 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride, can exhibit various biological activities such as:

- Anticancer Activity : Indazole derivatives have been explored for their ability to inhibit fibroblast growth factor receptors (FGFR), which are implicated in cancer progression. For instance, studies have shown that specific indazole derivatives can act as potent FGFR inhibitors, with IC50 values indicating effective inhibition at low concentrations . This suggests that this compound may possess similar anticancer properties.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further development in treating infections caused by resistant bacterial strains. The structural features of indazoles contribute to their ability to interact with various biological targets, enhancing their potential as antimicrobial agents.

Neurological Applications

Research has indicated that compounds similar to this compound may influence neurotransmitter systems. This suggests potential applications in treating psychiatric disorders or neurodegenerative diseases. The piperidine moiety is often associated with compounds that modulate dopamine receptors, which are crucial in managing conditions such as schizophrenia and Parkinson's disease.

Inflammation and Pain Management

Indazole derivatives have also been investigated for their anti-inflammatory properties. The ability to inhibit specific pathways involved in inflammation could position this compound as a therapeutic agent for inflammatory diseases such as arthritis or colitis .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can lead to enhanced biological activity. Structure-activity relationship (SAR) studies are critical in optimizing the efficacy of indazole derivatives. For example, variations in substituents on the indazole ring can significantly affect potency against specific targets like FGFRs or other kinases involved in cancer signaling pathways .

Case Studies and Research Findings

Several studies have documented the pharmacological activities of related indazole compounds:

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| Compound A | FGFR Inhibition | 15 nM | |

| Compound B | Antimicrobial | - | |

| Compound C | Anti-inflammatory | - |

These findings illustrate the promising nature of indazole derivatives, including this compound, in various therapeutic areas.

作用机制

The mechanism of action of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with serotonergic and dopaminergic receptors, among others .

相似化合物的比较

Similar Compounds

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: Another fluorinated heterocycle with similar structural features and biological activities.

6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride: A compound with a benzisoxazole ring, used in the synthesis of antipsychotic drugs like risperidone and paliperidone.

Uniqueness

6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride is unique due to its indazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry and drug discovery .

生物活性

6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally characterized by a fluorinated indazole core with a piperidine substituent, which may enhance its biological activity and selectivity for various molecular targets.

- Molecular Formula : C12H14ClF1N4

- Molecular Weight : Approximately 269.75 g/mol

- CAS Number : 153025-27-5

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate the activity of serotonergic and dopaminergic receptors, which are crucial in various neurological and psychiatric disorders . The compound's mechanism of action is still under investigation, but it shows promise in targeting pathways associated with cancer and neurodegenerative diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its inhibitory effects on various cancer cell lines, demonstrating significant antiproliferative activity:

| Cell Line | IC50 (nM) |

|---|---|

| KMS-12 BM | 1400 |

| FGFR1 Inhibition | 15.0 |

| Cellular Activity | 785.8 |

The compound exhibits strong inhibitory effects against FGFR1, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary findings suggest that it may possess efficacy against both Gram-positive and Gram-negative bacteria, although specific MIC values are still being determined .

Study on Cancer Xenografts

A study conducted on cancer xenografts using this compound revealed its ability to delay tumor growth effectively. The results indicated a promising therapeutic index, suggesting that further optimization could enhance its clinical applicability .

Neuropharmacological Studies

In neuropharmacology, the compound has shown potential effects on neurotransmitter systems, particularly in models simulating schizophrenia and Alzheimer's disease. Its ability to interact with neurotransmitter receptors positions it as a potential candidate for treating these disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine and indazole moieties can significantly influence the compound's biological activity. For instance, variations in the fluorine position or the introduction of different substituents on the indazole core have been shown to enhance potency against specific targets such as Pim kinases .

属性

IUPAC Name |

6-fluoro-3-piperidin-4-yl-2H-indazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3.ClH/c13-9-1-2-10-11(7-9)15-16-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXHNHCYCJFFNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C=CC(=CC3=NN2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153025-27-5 |

Source

|

| Record name | 1H-Indazole, 6-fluoro-3-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153025-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。